molecular formula C35H32O16 B1258640 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5'

3-O-alpha-L-Arabinopyranosylproanthocyanidin A5'

Cat. No.: B1258640
M. Wt: 708.6 g/mol
InChI Key: SFVJFSIQKBXNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' is primarily located in the cytoplasm. Outside of the human body, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' can be found in cocoa and cocoa products. This makes 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' a potential biomarker for the consumption of this food product.
3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' is a flavonoid oligomer.

Properties

Molecular Formula

C35H32O16

Molecular Weight

708.6 g/mol

IUPAC Name

5,13-bis(3,4-dihydroxyphenyl)-21-(3,4,5-trihydroxyoxan-2-yl)oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19-tetrol

InChI

InChI=1S/C35H32O16/c36-14-7-21(42)26-24(8-14)50-35(13-2-4-17(38)20(41)6-13)33(49-34-30(46)29(45)23(44)11-47-34)28(26)27-25(51-35)10-18(39)15-9-22(43)31(48-32(15)27)12-1-3-16(37)19(40)5-12/h1-8,10,22-23,28-31,33-34,36-46H,9,11H2

InChI Key

SFVJFSIQKBXNPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)OC7C(C(C(CO7)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Origin of Product

United States

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